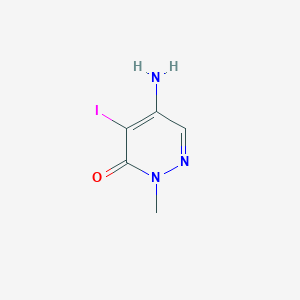
5-Amino-4-iodo-2-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-iodo-2-methylpyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with amino, iodo, and methyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-iodo-2-methylpyridazin-3(2H)-one typically involves the iodination of a precursor pyridazine compound followed by the introduction of amino and methyl groups. Common reagents for iodination include iodine and a suitable oxidizing agent. Amination can be achieved using ammonia or amines under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the iodo group, converting it to a hydrogen atom or other substituents.
Substitution: The iodo group is a good leaving group, making the compound amenable to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted pyridazines with different functional groups.
Scientific Research Applications
5-Amino-4-iodo-2-methylpyridazin-3(2H)-one may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to other bioactive pyridazines.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-methylpyridazin-3(2H)-one: Lacks the amino group, which may affect its reactivity and biological activity.
5-Amino-2-methylpyridazin-3(2H)-one:
Uniqueness
The presence of both amino and iodo groups in 5-Amino-4-iodo-2-methylpyridazin-3(2H)-one makes it unique, potentially offering a combination of reactivity and biological activity not found in similar compounds.
Properties
Molecular Formula |
C5H6IN3O |
|---|---|
Molecular Weight |
251.03 g/mol |
IUPAC Name |
5-amino-4-iodo-2-methylpyridazin-3-one |
InChI |
InChI=1S/C5H6IN3O/c1-9-5(10)4(6)3(7)2-8-9/h2H,7H2,1H3 |
InChI Key |
XTJPBZUGJVHIOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





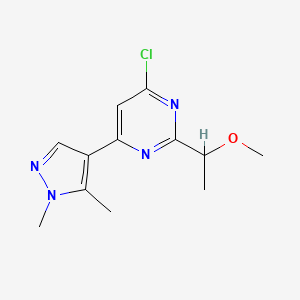
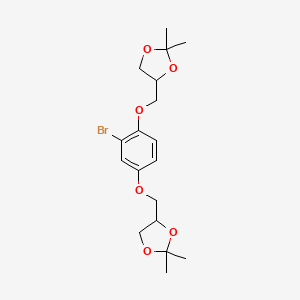


![7-Bromo-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B11781700.png)
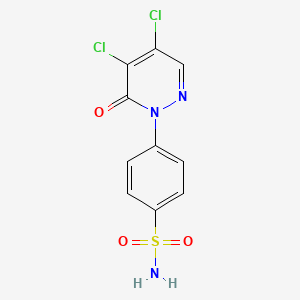

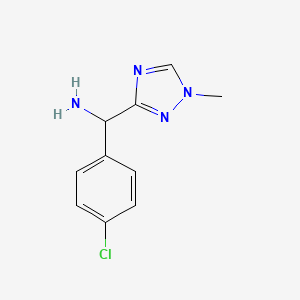

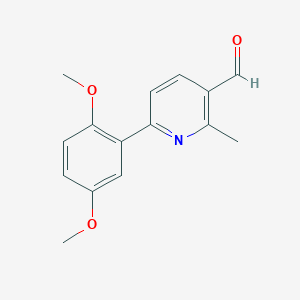
![2-(3-Bromophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole](/img/structure/B11781754.png)
